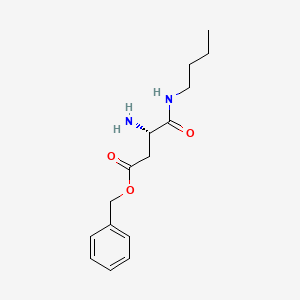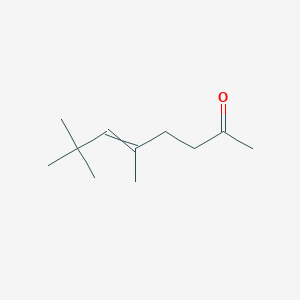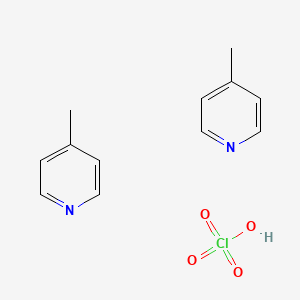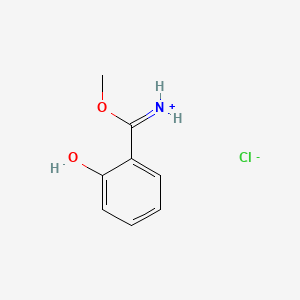
(2-Hydroxyphenyl)(methoxy)methaniminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyphenyl)(methoxy)methaniminium chloride is an organic compound with a unique structure that includes a hydroxyphenyl group and a methoxy group attached to a methaniminium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)(methoxy)methaniminium chloride typically involves the reaction of 2-hydroxybenzaldehyde with methoxymethylamine in the presence of a suitable acid to form the methaniminium ion. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Hydroxyphenyl)(methoxy)methaniminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The methaniminium ion can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(2-Hydroxyphenyl)(methoxy)methaniminium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2-Hydroxyphenyl)(methoxy)methaniminium chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the methaniminium ion can participate in electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2-Hydroxyphenyl)ethanone: Similar structure but lacks the methaniminium ion.
(2-Methoxyphenyl)methaniminium chloride: Similar structure but lacks the hydroxy group.
(2-Hydroxyphenyl)(methyl)methaniminium chloride: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
(2-Hydroxyphenyl)(methoxy)methaniminium chloride is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields.
属性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC 名称 |
[(2-hydroxyphenyl)-methoxymethylidene]azanium;chloride |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(9)6-4-2-3-5-7(6)10;/h2-5,9-10H,1H3;1H |
InChI 键 |
SQOCVOSAAQLWSB-UHFFFAOYSA-N |
规范 SMILES |
COC(=[NH2+])C1=CC=CC=C1O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


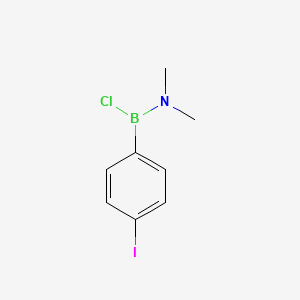
![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)


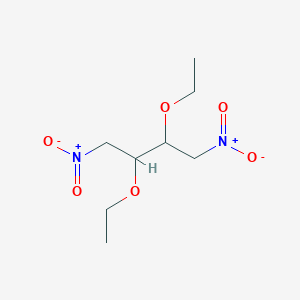
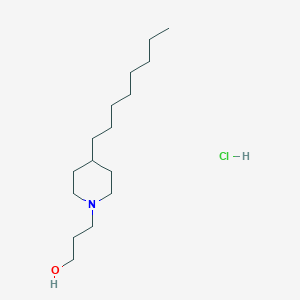
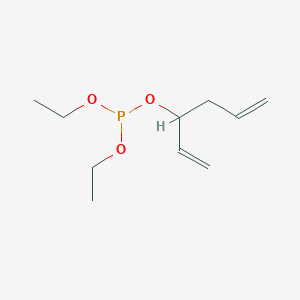
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
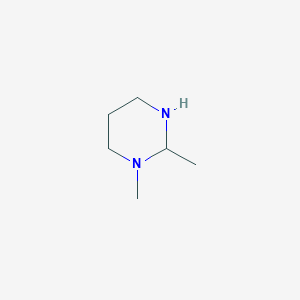
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)
